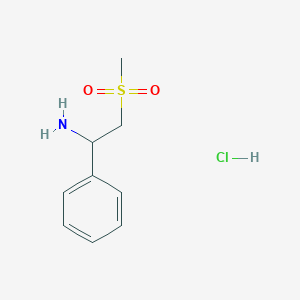

2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride

Descripción general

Descripción

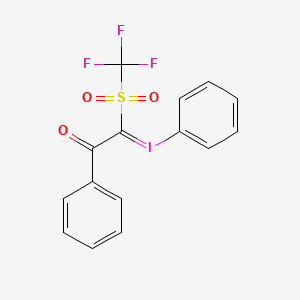

2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex structure, offering diverse applications in various fields. The IUPAC name for this compound is 2-(methylsulfonyl)-2-phenylethan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride is 1S/C9H13NO2S.ClH/c1-13(11,12)9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

The molecular weight of 2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride is 235.73 . It is a powder at room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación

Kinetic Studies and Mechanistic Insights

Research into the kinetics and mechanisms of elimination reactions involving methanesulfonic acid derivatives, such as 1,2-diphenylethylmethane sulfonate, highlights the diverse reactivity and potential applications of compounds like 2-methanesulfonyl-1-phenylethan-1-amine hydrochloride in synthetic chemistry. These studies reveal that elimination reactions can proceed via unimolecular (E1) mechanisms and are influenced by the presence of bases, indicating the compound's utility in studying reaction kinetics and mechanisms (Kumar & Balachandran, 2008).

Synthesis of Chiral Amines

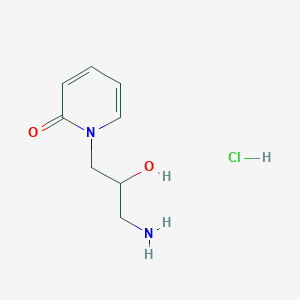

The compound has been used in the stereospecific synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines. This process involves the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, demonstrating the compound's significant role in the synthesis of optically active substances and its potential applications in pharmaceuticals and materials science (Uenishi et al., 2004).

Organic Synthesis and Ligand Preparation

Its applications extend to the preparation of indazoles via metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, showcasing the versatility of methanesulfonic acid derivatives in facilitating complex organic transformations and heterocycle synthesis, relevant for medicinal chemistry and material science (Counceller et al., 2012).

Reaction Medium and Catalysis

Methanesulfonic acid (MSA), related to the sulfonate group in 2-methanesulfonyl-1-phenylethan-1-amine hydrochloride, has been explored as a catalyst for the production of linear alkylbenzenes, underscoring the role of sulfonate-containing compounds in industrial catalysis and organic synthesis. This research suggests potential applications in developing more sustainable and efficient catalytic processes (Luong et al., 2004).

Enhancement of New Particle Formation

Studies on methanesulfonic acid-driven new particle formation enhanced by monoethanolamine provide insights into atmospheric chemistry and the role of sulfonate compounds in environmental processes. This research can contribute to a better understanding of particle formation mechanisms in the atmosphere, with implications for climate modeling and air quality assessment (Shen et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-methylsulfonyl-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c1-13(11,12)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDKQADHUMHVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)

methanone hydrobromide](/img/structure/B1377783.png)

![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)

![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)

iodonium p-toluenesulfonate](/img/structure/B1377793.png)